molecular formula C15H13BrO6S B4680817 4-formyl-2,6-dimethoxyphenyl 4-bromobenzenesulfonate

4-formyl-2,6-dimethoxyphenyl 4-bromobenzenesulfonate

Cat. No. B4680817
M. Wt: 401.2 g/mol
InChI Key: FXCGHCQEWVWFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-formyl-2,6-dimethoxyphenyl 4-bromobenzenesulfonate, also known as DBS-Br, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of aryl sulfonates and has been shown to exhibit several interesting properties that make it a valuable tool for various laboratory experiments.

Mechanism of Action

The mechanism of action of 4-formyl-2,6-dimethoxyphenyl 4-bromobenzenesulfonate is not fully understood, but it is believed to involve the formation of covalent bonds with certain amino acid residues in proteins. This covalent modification can alter the function of the protein and lead to changes in cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of protein-protein interactions. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-formyl-2,6-dimethoxyphenyl 4-bromobenzenesulfonate is its high reactivity and specificity towards certain amino acid residues in proteins. This makes it a valuable tool for studying protein function and interactions. However, its high reactivity can also make it difficult to control and can lead to non-specific binding. Additionally, this compound is not suitable for in vivo experiments due to its potential toxicity.

Future Directions

There are several future directions for the study of 4-formyl-2,6-dimethoxyphenyl 4-bromobenzenesulfonate. One potential direction is the development of new chemical compounds based on the structure of this compound that exhibit improved specificity and lower toxicity. Another direction is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory and cancerous diseases. Finally, the development of new techniques for the controlled delivery of this compound in vivo could open up new avenues for research and therapeutic applications.

Scientific Research Applications

4-formyl-2,6-dimethoxyphenyl 4-bromobenzenesulfonate has been used in various scientific research applications, including the synthesis of new chemical compounds, the study of enzyme kinetics, and the investigation of protein-protein interactions. It has also been used as a fluorescent probe for the detection of certain biomolecules.

properties

IUPAC Name

(4-formyl-2,6-dimethoxyphenyl) 4-bromobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO6S/c1-20-13-7-10(9-17)8-14(21-2)15(13)22-23(18,19)12-5-3-11(16)4-6-12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCGHCQEWVWFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Br)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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